molecular formula C11H20O5 B14270505 Methyl [(2,2,5-trimethyl-1,3-dioxan-5-yl)methoxy]acetate CAS No. 151134-13-3

Methyl [(2,2,5-trimethyl-1,3-dioxan-5-yl)methoxy]acetate

Cat. No.: B14270505
CAS No.: 151134-13-3
M. Wt: 232.27 g/mol
InChI Key: AIARCKUKNMECHJ-UHFFFAOYSA-N
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Description

Methyl [(2,2,5-trimethyl-1,3-dioxan-5-yl)methoxy]acetate is an organic compound with a complex structure that includes a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(2,2,5-trimethyl-1,3-dioxan-5-yl)methoxy]acetate typically involves the reaction of 2,2,5-trimethyl-1,3-dioxane-5-methanol with methyl chloroacetate in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl [(2,2,5-trimethyl-1,3-dioxan-5-yl)methoxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl [(2,2,5-trimethyl-1,3-dioxan-5-yl)methoxy]acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl [(2,2,5-trimethyl-1,3-dioxan-5-yl)methoxy]acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active dioxane moiety, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,5-Trimethyl-1,3-dioxane-5-methanol
  • 2,2,5-Trimethyl-1,3-dioxane-4,6-dione
  • Methyl 2,2,5-trimethyl-1,3-dioxane-5-carboxylate

Uniqueness

Methyl [(2,2,5-trimethyl-1,3-dioxan-5-yl)methoxy]acetate is unique due to its specific ester linkage and the presence of the dioxane ring This structure imparts distinct chemical properties and reactivity compared to similar compounds

Properties

CAS No.

151134-13-3

Molecular Formula

C11H20O5

Molecular Weight

232.27 g/mol

IUPAC Name

methyl 2-[(2,2,5-trimethyl-1,3-dioxan-5-yl)methoxy]acetate

InChI

InChI=1S/C11H20O5/c1-10(2)15-7-11(3,8-16-10)6-14-5-9(12)13-4/h5-8H2,1-4H3

InChI Key

AIARCKUKNMECHJ-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(CO1)(C)COCC(=O)OC)C

Origin of Product

United States

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